molecular formula C15H12N4O4 B12001984 (2E)-N'-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide

(2E)-N'-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide

Cat. No.: B12001984
M. Wt: 312.28 g/mol
InChI Key: GFTCXKVXHLWCBL-SNAWJCMRSA-N
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Description

(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isonicotinoyl group and a nitrophenyl group attached to a propenohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide typically involves the condensation of isonicotinic acid hydrazide with 3-nitrobenzaldehyde under basic conditions. The reaction is carried out in an ethanol solvent, with sodium hydroxide acting as the base. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is unique due to its combination of an isonicotinoyl group and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

N'-[(E)-3-(3-nitrophenyl)prop-2-enoyl]pyridine-4-carbohydrazide

InChI

InChI=1S/C15H12N4O4/c20-14(17-18-15(21)12-6-8-16-9-7-12)5-4-11-2-1-3-13(10-11)19(22)23/h1-10H,(H,17,20)(H,18,21)/b5-4+

InChI Key

GFTCXKVXHLWCBL-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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